4-(1H-pyrazol-1-ylmethyl)aniline
Overview
Description
“4-(1H-pyrazol-1-ylmethyl)aniline” is an organic compound with the linear formula C10H11N3 . It is a chemical compound that is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of “4-(1H-pyrazol-1-ylmethyl)aniline” is C10H11N3 . The average mass is 173.214 Da and the monoisotopic mass is 173.095291 Da .Physical And Chemical Properties Analysis
“4-(1H-pyrazol-1-ylmethyl)aniline” has a molecular weight of 173.22 . It has a melting point of 67 - 69 degrees Celsius . It should be stored under inert gas at 4 degrees Celsius .Scientific Research Applications
Catalysis
4-(1H-pyrazol-1-ylmethyl)aniline: is utilized as a ligand in catalysis due to its ability to bind to transition metals . These metal-ligand complexes can catalyze a variety of chemical reactions, including C–F activation , which is a crucial step in the synthesis of pharmaceuticals and agrochemicals. The ligand’s structure allows for the formation of polymorphs, which can be advantageous in fine-tuning the catalytic activity.
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential as a chemotherapeutic agent. Specifically, its derivatives have been investigated for treating diseases like colon cancer . The ligand’s ability to form complexes with metals like manganese, which are then used in cancer therapy, highlights its significance in drug design and development.
Organic Synthesis
The compound serves as a building block in organic synthesis. Its incorporation into larger molecules is facilitated by reactions such as C–F activation . This process is essential for constructing complex organic compounds, which can have applications ranging from materials science to pharmaceuticals.
Material Science
In material science, 4-(1H-pyrazol-1-ylmethyl)aniline can contribute to the development of new materials with unique properties . Its ability to form different polymorphs can lead to materials with diverse physical characteristics, useful in various technological applications.
Analytical Chemistry
This compound is used in analytical chemistry as a standard or reagent . Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reference material in quantitative analysis.
Biochemistry
In biochemistry, the compound’s derivatives are used to study enzyme interactions and mechanisms . As a ligand, it can bind to active sites or allosteric sites on enzymes, providing insights into enzyme function and potential drug targets.
Pharmaceutical Research
In pharmaceutical research, 4-(1H-pyrazol-1-ylmethyl)aniline is valuable for drug discovery and development . Its role as a precursor in synthesizing various pharmacologically active molecules makes it a compound of interest in the search for new therapeutic agents.
Safety and Hazards
properties
IUPAC Name |
4-(pyrazol-1-ylmethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRYTHBRUSOVAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377436 | |
Record name | 4-(1H-pyrazol-1-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-1-ylmethyl)aniline | |
CAS RN |
142335-61-3 | |
Record name | 4-(1H-pyrazol-1-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-pyrazol-1-ylmethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.